molecular formula C12H13NS B13548792 (4-(5-Methylthiophen-2-yl)phenyl)methanamine

(4-(5-Methylthiophen-2-yl)phenyl)methanamine

Cat. No.: B13548792
M. Wt: 203.31 g/mol
InChI Key: KYDBANGAMOTKKD-UHFFFAOYSA-N
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Description

(4-(5-Methylthiophen-2-yl)phenyl)methanamine: is an organic compound that belongs to the class of phenylmethylamines. It consists of a phenyl group substituted by a methanamine moiety, with a thiophene ring attached to the phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Methylthiophen-2-yl)phenyl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alcohols, and amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (4-(5-Methylthiophen-2-yl)phenyl)methanamine is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .

Biology: It can be used in the synthesis of compounds with antimicrobial, antifungal, or anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways .

Industry: The compound is also used in the chemical industry as an intermediate for the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (4-(5-Methylthiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

    (5-Methylthiophen-2-yl)methanamine: This compound is structurally similar but lacks the phenyl group.

    (4-(5-Methylthiophen-2-yl)phenyl)methanol: This compound has a hydroxyl group instead of a methanamine group.

Uniqueness: (4-(5-Methylthiophen-2-yl)phenyl)methanamine is unique due to the presence of both the phenyl and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

[4-(5-methylthiophen-2-yl)phenyl]methanamine

InChI

InChI=1S/C12H13NS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,8,13H2,1H3

InChI Key

KYDBANGAMOTKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(C=C2)CN

Origin of Product

United States

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